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molecular formula C12H11ClN2O B8565520 3-(5-Chloro-2-methoxyphenyl)pyridin-2-amine

3-(5-Chloro-2-methoxyphenyl)pyridin-2-amine

Cat. No. B8565520
M. Wt: 234.68 g/mol
InChI Key: XFSHLYJMIRARGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08221905B2

Procedure details

The 300 mL round bottom flask, equipped with magnetic stirrer and refluxed condenser, was charged with 5-chloro-2-methoxyphenylboronic acid (5.00 g, 33 mmol), 2-amino-3-bromopyridine (5.70 g, 33 mmol), Pd2(dba)3 (604 mg, 2 mol %), 2-dicylohexylphosphino-2′,6′-dimethoxybiphenyl (542 mg, 4 mol %), potassium phosphate tribasic monohydrate (22.8 mg, 3 eq) and 100 mL of toluene. The flask was filled with nitrogen, and the reaction mixture was heated to reflux and stirred under nitrogen atmosphere for 24 hours. Then reaction was cooled down to room temperature, filtered through silica plug and evaporated. The residue was subjected to column chromatography on silica gel, eluent hexane/ethyl acetate mixture 1:1, providing 5.0 g of 3-(5-chloro-2-methoxyphenyl)pyridin-2-amine as yellow solid. The structure was confirmed by NMR and MS spectroscopy.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
604 mg
Type
catalyst
Reaction Step One
Quantity
542 mg
Type
catalyst
Reaction Step One
Quantity
22.8 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6](B(O)O)[CH:7]=1.[NH2:13][C:14]1[C:19](Br)=[CH:18][CH:17]=[CH:16][N:15]=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.O.[O-]P([O-])([O-])=O.[K+].[K+].[K+].C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([C:19]2[C:14]([NH2:13])=[N:15][CH:16]=[CH:17][CH:18]=2)[CH:7]=1 |f:2.3.4.5.6,8.9.10.11.12|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)B(O)O)OC
Name
Quantity
5.7 g
Type
reactant
Smiles
NC1=NC=CC=C1Br
Name
Quantity
604 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
542 mg
Type
catalyst
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
Name
Quantity
22.8 mg
Type
catalyst
Smiles
O.[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under nitrogen atmosphere for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The 300 mL round bottom flask, equipped with magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
refluxed condenser
ADDITION
Type
ADDITION
Details
The flask was filled with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
Then reaction
FILTRATION
Type
FILTRATION
Details
filtered through silica plug
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C=1C(=NC=CC1)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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